Chartreusin

Descripción

Propiedades

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONPPNYZKHNPKZ-RYBWXQSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930431 | |

| Record name | Chartreusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6377-18-0 | |

| Record name | Chartreusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6377-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chartreusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chartreusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(2S,3R,4S,5R,6R)-3-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-4,5-dihydroxy-6-methyloxan-2-yl]oxy}-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0^{2,7}.0^{9,19}.0^{16,20}]icosa-1(19),2(7),3,5,8,12,14,16(20)-octaene-10,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHARTREUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS0H395E3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chartreusin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

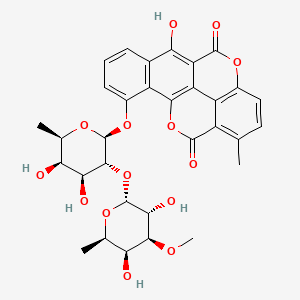

This document provides an in-depth analysis of the chemical structure and stereochemistry of Chartreusin, a potent antitumor agent.[1][2] this compound is an aromatic polyketide glycoside produced by the bacterium Streptomyces chartreusis.[2][3] Its unique molecular architecture, featuring a complex aglycone core and a disaccharide moiety, has garnered significant interest in the scientific community.[3][4] This guide will detail its structural features, stereochemical configuration, relevant physicochemical and biological data, and the experimental protocols used for its characterization.

Chemical Structure

This compound is a glycoside composed of a pentacyclic aglycone, Chartarin, and a disaccharide chain.[2][3] The Chartarin core is a distinctive bis-lactone scaffold, which is biosynthetically derived from an anthracycline-type polyketide through an oxidative rearrangement.[1][5] This core is linked to a disaccharide consisting of D-fucose and D-digitalose.[3][6]

Molecular Formula: C₃₂H₃₂O₁₄[7]

Systematic IUPAC Name: 3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.0²,⁷.0⁹,¹⁹.0¹⁶,²⁰]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione[7]

Stereochemistry

The complex structure of this compound contains multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms, known as its absolute configuration.[8] This configuration is crucial for its biological activity, particularly its ability to interact with DNA.[9] The stereochemistry is defined using both the Cahn-Ingold-Prelog (R/S) notation for individual chiral centers and the D/L notation for the carbohydrate moieties.[8][10][11]

The absolute configuration of the stereocenters within the disaccharide chain, as indicated by the IUPAC name, is as follows:

-

First Sugar Moiety (closer to the aglycone): (2S,3R,4S,5R,6R)

-

Second Sugar Moiety: (2R,3R,4S,5S,6R)

This precise stereochemical arrangement is critical for the molecule's interaction with its biological targets.

Physicochemical and Biological Data

Quantitative data for this compound is summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 640.6 g/mol | [7] |

| Molecular Formula | C₃₂H₃₂O₁₄ | [7] |

| Appearance | Yellow-green crystalline compound | [2] |

| CAS Number | 6377-18-0 | [2][7] |

Table 2: In Vitro Cytotoxic Activities (IC₅₀) of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) |

| HCT116 | Human Colon Cancer | 0.03 ± 0.00 |

| BxPC3 | Human Pancreatic Cancer | 0.03 ± 0.00 |

| T47D | Human Breast Cancer | 0.02 ± 0.00 |

| ES-2 | Human Ovarian Cancer | 0.03 ± 0.00 |

| (Data sourced from a study on the collective total synthesis of this compound derivatives. The CCK-8 method was used to determine the IC₅₀ values.)[4] |

This compound exerts its anticancer activity by binding directly to DNA, which can lead to single-strand breaks and interference with the cell cycle.[2][3] Specifically, it can slow the progression of cells from the G1 to the S phase and completely block the transition from the G2 phase to mitosis.[2]

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure and stereochemistry relies on advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.1 Protocol for Single-Crystal X-ray Crystallography

-

Crystallization:

-

Dissolve the purified compound (e.g., this compound) in a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals of sufficient quality.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Mount the goniometer on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Collect a complete set of diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-ray beams.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. The refinement is complete when the R-factor converges to a low value (typically < 0.10).[9]

-

-

Absolute Stereochemistry Determination:

-

If the crystal is non-centrosymmetric and the data is of sufficient quality, calculate the Flack parameter to determine the absolute configuration of the chiral centers.

-

4.2 Protocol for NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[14] 2D NMR experiments were crucial in elucidating the structures of intermediates in this compound's biosynthesis.[3]

-

Sample Preparation:

-

Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD).

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum to observe the proton signals and their multiplicities.

-

Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon atoms.

-

Perform two-dimensional (2D) NMR experiments to establish correlations:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information about the molecule's 3D structure and relative stereochemistry.

-

-

-

Spectral Analysis:

-

Integrate and assign all peaks in the 1D and 2D spectra.

-

Use the correlations from COSY, HSQC, and HMBC experiments to piece together the carbon skeleton and the placement of substituents.

-

Analyze coupling constants in the ¹H NMR spectrum and cross-peak intensities in the NOESY spectrum to deduce the relative stereochemistry of the chiral centers.

-

Visualizations

5.1 Biosynthetic Pathway of this compound Aglycone

The following diagram illustrates the proposed biosynthetic pathway for the Chartarin aglycone, starting from the key intermediate, Auramycinone. This process involves a series of enzymatic reactions, including dehydrations and an oxidative rearrangement, to form the unique pentacyclic bis-lactone structure.[3][6]

Caption: Proposed biosynthetic pathway of the Chartarin aglycone.

5.2 Experimental Workflow for Structural Elucidation

This diagram outlines the logical workflow for the complete structural and stereochemical determination of a complex natural product like this compound.

Caption: Workflow for chemical structure and stereochemistry determination.

References

- 1. Biosynthesis of the antitumor agent this compound involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collective total synthesis of this compound derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C32H32O14 | CID 5281394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Absolute configuration - Wikipedia [en.wikipedia.org]

- 9. Crystal structure of this compound derivative A132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jackwestin.com [jackwestin.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002322) [hmdb.ca]

An In-depth Technical Guide to the Chartreusin Biosynthesis Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin is a complex polyketide natural product synthesized by Streptomyces species, notably Streptomyces chartreusis. It exhibits potent antitumor and antibiotic activities, making its biosynthetic pathway a subject of significant interest for bioengineering and drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic basis of its production. It includes a summary of quantitative data on this compound production, detailed experimental protocols for key analytical techniques, and visualizations of the core biosynthetic pathway and associated experimental workflows.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from a type II polyketide synthase (PKS) system encoded by the cha gene cluster. The pathway commences with the formation of a decaketide backbone, which undergoes a series of intricate enzymatic modifications, including cyclization, dehydration, and oxidative rearrangements, to yield the characteristic pentacyclic bislactone aglycone, chartarin. The final this compound molecule is formed by the glycosylation of chartarin with D-fucose and D-digitalose.

The key steps in the biosynthesis of the this compound aglycone, chartarin, are:

-

Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of malonyl-CoA extender units to form a linear decaketide chain.

-

Anthracycline Intermediate Formation: The polyketide chain undergoes cyclization to form a tetracyclic anthracycline-type intermediate.

-

Conversion of Auramycinone to Resomycin C: A critical three-enzyme cascade transforms the intermediate auramycinone to resomycin C. This involves two distinct dehydration reactions.[1]

-

Oxidative Rearrangement to Chartarin: The final and most unusual step in the aglycone formation is the oxidative rearrangement of the pentacyclic intermediate to the bislactone chartarin. This is catalyzed by ChaP , a non-heme iron-dependent dioxygenase.

-

Glycosylation: The chartarin aglycone is subsequently glycosylated with D-fucose and D-digitalose by specific glycosyltransferases to produce the final this compound molecule.

Visualization of the this compound Aglycone Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound from malonyl-CoA.

Quantitative Data

Quantitative analysis of this compound production has been primarily focused on fermentation titers. The following table summarizes the reported production yields under different fermentation conditions.

| Strain | Fermentation Condition | This compound Titer (µg/mL) | Reference |

| Streptomyces chartreusis | Standard fermentation | 200 - 300 | --INVALID-LINK-- |

| Streptomyces chartreusis | With D-fucose supplementation | 200-300% increase from baseline | --INVALID-LINK-- |

| Streptomyces chartreusis IMRU 3962 | 0.45 - 0.55 M phosphate | 400 - 450 | --INVALID-LINK-- |

Experimental Protocols

This section provides an overview of the methodologies employed in the study of the this compound biosynthesis pathway. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Heterologous Expression of the this compound Gene Cluster in Streptomyces albus

The heterologous expression of the cha gene cluster is a key technique for studying the biosynthesis of this compound and for producing novel analogs. Streptomyces albus is a commonly used host for this purpose.[2]

Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of the this compound gene cluster.

Detailed Protocol:

-

Vector Construction:

-

The cha gene cluster, typically housed on a cosmid, is subcloned into a suitable Streptomyces expression vector (e.g., an integrative vector like pSET152).

-

Standard molecular cloning techniques such as restriction digestion and ligation are used.

-

The resulting construct is transformed into E. coli for plasmid amplification and verification.

-

-

Intergeneric Conjugation:

-

The expression vector is transformed into a non-methylating E. coli donor strain (e.g., ET12567/pUZ8002).

-

The E. coli donor and S. albus recipient strains are grown to mid-log phase.

-

The donor and recipient cultures are mixed and plated on a suitable conjugation medium (e.g., Soy Flour Mannitol agar).

-

Plates are incubated to allow for conjugation.

-

-

Selection and Analysis:

-

After incubation, the plates are overlaid with an appropriate antibiotic to select for S. albus exconjugants containing the integrated vector.

-

Resistant colonies are isolated, subcultured, and verified by PCR.

-

Confirmed exconjugants are then fermented in a suitable production medium.

-

Culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound and its intermediates.

-

In Vitro Enzyme Assays

The functional characterization of the biosynthetic enzymes often involves in vitro assays with purified enzymes and substrates.

General Protocol for ChaX, ChaU, and ChaJ Activity Assay:

-

Protein Expression and Purification:

-

The genes encoding ChaX, ChaU, and ChaJ are cloned into an E. coli expression vector (e.g., pET series).

-

The recombinant proteins, often with an affinity tag (e.g., His-tag), are overexpressed in an E. coli strain like BL21(DE3).

-

The cells are lysed, and the proteins are purified using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

The assay is typically performed in a buffered solution (e.g., Tris-HCl) at an optimal pH and temperature.

-

The substrate, auramycinone, is added to the reaction mixture.

-

For the ChaX- and ChaU-catalyzed reaction, NAD(P)H is included as a cofactor.

-

The reaction is initiated by the addition of the purified enzymes (ChaX and ChaU, or ChaJ).

-

The reaction is incubated for a specific time and then quenched (e.g., by the addition of an organic solvent).

-

The reaction products are extracted and analyzed by HPLC-MS to identify the formation of 9,10-dehydroauramycinone and resomycin C.

-

Purification and Characterization of this compound and Intermediates

The isolation and structural elucidation of this compound and its biosynthetic intermediates are crucial for pathway confirmation.

General Protocol:

-

Extraction:

-

The fermentation broth is typically extracted with an organic solvent such as ethyl acetate.

-

The organic phase is separated and evaporated to dryness.

-

-

Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps.

-

This may include silica gel chromatography followed by preparative HPLC, often using a C18 column with a water/acetonitrile or methanol gradient.

-

-

Structural Characterization:

-

The purified compounds are characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC, HSQC): To elucidate the chemical structure.

-

-

Conclusion

The this compound biosynthesis pathway in Streptomyces is a remarkable example of the complex enzymatic machinery involved in the production of valuable natural products. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, opens up possibilities for the rational design of novel this compound analogs with improved therapeutic properties through metabolic engineering and synthetic biology. Further research is warranted to elucidate the detailed kinetic parameters of the biosynthetic enzymes and the regulatory networks governing the expression of the cha gene cluster.

References

Chartreusin: A Technical Guide to its Antitumor Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying the antitumor activity of chartreusin. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a summary of key quantitative data.

Core Antitumor Mechanisms

This compound, a natural product derived from Streptomyces chartreusis, exhibits potent antitumor activity through a multi-faceted mechanism of action. The core of its efficacy lies in its ability to directly interact with DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. While DNA damage is the primary established mechanism, this guide also explores putative mechanisms involving topoisomerase II inhibition and the induction of oxidative stress, providing protocols for their investigation.

DNA Intercalation and Damage

This compound directly binds to DNA, a critical step in its cytotoxic effect. This interaction is characterized by a preference for GC-rich regions of the DNA. The binding is an enthalpy-driven process, involving both intercalation between base pairs and interaction with the minor groove. This binding disrupts the normal helical structure of DNA, leading to the induction of single-strand breaks, which triggers the cellular DNA damage response.

Cell Cycle Arrest

The DNA damage induced by this compound activates cellular checkpoint controls, leading to a halt in cell cycle progression. Experimental evidence demonstrates that this compound slows the progression of cells from the G1 to the S phase and blocks cells from entering mitosis (G2/M block)[1]. This cell cycle arrest prevents the proliferation of cancer cells.

Quantitative Efficacy Data

The cytotoxic effects of this compound have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | < 13 |

| BxPC3 | Pancreatic Cancer | < 13 |

| T47D | Breast Cancer | > 31 |

| ES-2 | Ovarian Cancer | < 13 |

Data extracted from a study on this compound derivatives[2]. Note that the study indicated significant effects below 13 µM for HCT116, BxPC3, and ES-2, and less effective impact on T47D.

An earlier study also reported that a 24-hour exposure to 1.1 µg/ml of this compound resulted in 90% cell death in L1210 leukemia cells, while 2.6 µg/ml was required for the same effect in P388 leukemia cells[1].

Putative Mechanisms of Action and Investigative Protocols

While DNA damage and cell cycle arrest are established mechanisms, the full picture of this compound's activity may involve other cellular processes. Below are potential mechanisms and detailed protocols for their investigation.

Topoisomerase II Inhibition

Many DNA-damaging anticancer agents function by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition can be catalytic or can "poison" the enzyme by stabilizing the transient DNA-enzyme cleavage complex, leading to double-strand breaks. It is plausible that this compound's mode of action involves topoisomerase II inhibition.

This assay determines if this compound inhibits the ability of topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 300 ng of kDNA, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO).

-

Enzyme Addition: Add 0.3 units of human DNA topoisomerase II to the reaction mixture. The final reaction volume should be 20 µL. Include a positive control (e.g., etoposide) and a negative control (solvent vehicle).

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of stop buffer (containing 2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, and 5 mM EDTA).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in TBE buffer at 1-2 V/cm.

-

Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated network. Inhibition is observed as a reduction in the amount of decatenated DNA compared to the control.

References

Chartreusin: A Technical Guide to its Function as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a complex glycosidic polyketide natural product, has demonstrated significant potential as an anticancer agent. Its mechanism of action is multifaceted, involving DNA intercalation and the inhibition of topoisomerase II, a critical enzyme in DNA replication and maintenance. This technical guide provides an in-depth analysis of this compound's role as a topoisomerase II inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of novel anticancer therapeutics.

Introduction

Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the break. This process is vital for cell proliferation, making topoisomerase II a key target for cancer chemotherapy. This compound has been identified as an agent that interferes with this process, contributing to its cytotoxic effects against various cancer cell lines. A recent 2024 study has elucidated that the antineoplastic activities of this compound are exerted through a combination of DNA intercalation, which can lead to radical-mediated single-strand DNA breaks, and the inhibition of topoisomerase II[1].

Quantitative Data

The efficacy of a potential anticancer agent is quantified through various metrics, including its cytotoxic effects on cancer cells and its direct inhibitory action on its molecular target.

Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Human Colon Cancer | < 13 |

| BxPC3 | Human Pancreatic Cancer | < 13 |

| ES-2 | Human Ovarian Cancer | < 13 |

| T47D | Human Breast Cancer | > 13 (less effective) |

| Data sourced from a 2024 study on the bioactivity of this compound derivatives.[1] |

Mechanism of Action: Topoisomerase II Inhibition

This compound functions as a topoisomerase II poison. Instead of inhibiting the enzyme's ability to bind to DNA, it stabilizes the "cleavage complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved and covalently attached to the enzyme. By preventing the religation of the DNA strands, this compound leads to an accumulation of double-strand breaks, which are highly toxic to the cell and can trigger apoptosis (programmed cell death).

Caption: Mechanism of this compound as a Topoisomerase II Poison.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a topoisomerase II inhibitor and a cytotoxic agent.

Topoisomerase II Inhibition Assay (Relaxation Assay)

This assay is used to determine the direct inhibitory effect of a compound on topoisomerase II activity by measuring the relaxation of supercoiled plasmid DNA.

a. Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT

-

This compound (dissolved in DMSO)

-

Etoposide (positive control)

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

b. Procedure:

-

Prepare reaction mixtures in a total volume of 20 µL containing assay buffer, 0.5 µg of supercoiled plasmid DNA, and varying concentrations of this compound or etoposide.

-

Initiate the reaction by adding 1 unit of human topoisomerase IIα to each mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 4 µL of stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of this compound that results in a 50% inhibition of DNA relaxation.

DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in cleaved DNA.

a. Materials:

-

Human Topoisomerase IIα

-

Linealized plasmid DNA (e.g., pBR322) or a specific oligonucleotide substrate, 3'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EDTA, and 15 µg/ml BSA.

-

This compound (dissolved in DMSO)

-

Etoposide (positive control)

-

2% SDS and 1 mg/mL Proteinase K

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

b. Procedure:

-

Set up reaction mixtures containing cleavage buffer, end-labeled DNA substrate, and varying concentrations of this compound or etoposide.

-

Add human topoisomerase IIα to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.5 mg/mL, and incubate at 37°C for another 30 minutes to digest the protein.

-

Add loading buffer (containing formamide and tracking dyes) and denature the samples by heating at 95°C for 5 minutes.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging. An increase in the intensity of the cleaved DNA band in the presence of this compound indicates stabilization of the cleavage complex.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of this compound on the viability of cancer cells.

a. Materials:

-

Human cancer cell lines (e.g., HCT116, BxPC3, ES-2, T47D)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Resazurin-based reagent (e.g., alamarBlue) or MTT reagent

-

Plate reader for absorbance or fluorescence measurement

b. Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add the resazurin-based reagent or MTT reagent to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows

The evaluation of a potential topoisomerase II inhibitor like this compound follows a logical progression from in vitro enzymatic assays to cell-based studies.

References

Chartreusin's Unique Pentacyclic Bislactone Scaffold: A Technical Guide to its Core Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a natural product isolated from Streptomyces chartreusis, has garnered significant attention in the scientific community due to its potent anticancer and antibiotic properties.[1][2] Central to its biological activity is a unique and complex pentacyclic bislactone scaffold known as chartarin.[1][2] This technical guide provides an in-depth exploration of the this compound core, detailing its chemical structure, total synthesis, and multifaceted mechanism of action. Quantitative data on its biological efficacy are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of implicated signaling pathways are provided to facilitate further research and development of this compound-based therapeutics.

Introduction

This compound is a glycosidic aromatic polyketide characterized by its rigid, planar pentacyclic aglycone, chartarin, attached to a disaccharide moiety.[1][2] Its promising antitumor activity has been demonstrated against a range of cancer cell lines, with some derivatives entering clinical trials.[3] The unique chemical architecture of the bislactone scaffold presents both a formidable synthetic challenge and a valuable pharmacophore for drug design.[3] Understanding the intricacies of its synthesis and the molecular basis of its bioactivity is paramount for harnessing its therapeutic potential.

The Pentacyclic Bislactone Core: Structure and Properties

The core of this compound, chartarin, is a benzonaphthopyranone derivative featuring a distinctive bislactone framework. This rigid, aromatic structure is crucial for its primary mechanism of action: DNA intercalation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₂O₁₄ | --INVALID-LINK-- |

| Molar Mass | 640.59 g/mol | --INVALID-LINK-- |

| Appearance | Yellow-green crystalline solid | [4] |

| Solubility | Soluble in acetone, insoluble in water | [5] |

Total Synthesis of the this compound Core

The total synthesis of this compound and its derivatives is a complex undertaking that has been achieved through various elegant strategies. A key challenge lies in the construction of the pentacyclic core and the stereoselective installation of the glycosidic linkages. One notable approach involves a Hauser-Kraus annulation to assemble the chartarin core.

Table 2: Selected Reaction Yields in the Total Synthesis of this compound Analogs

| Reaction Step | Product | Yield (%) | Reference |

| Glycosylated Phthalide Intermediate Synthesis | Phenol glycoside 7 | 95 | [6] |

| Appel Reaction | Compound 8 | 89 (4 steps) | [6] |

| Hauser-Kraus Annulation | Compound 27 | 55 | [6] |

| Selective Protection | Chartarin 10-O-monosaccharide glycoside 26 | 51 | [1] |

| Selective Protection | Chartarin 10-O-monosaccharide glycoside 28 | 74 | [1] |

| Benzylation | Compound 13 | 98 | [6] |

| Acid-mediated de-isopropylidenation | Diol 14 | 99 | [6] |

| Silyl ether formation | Compound 15 | 92 | [6] |

| Benzylation and desilylation | Alcohol intermediate 16 | 77 (2 steps) | [6] |

Biological Activity and Mechanism of Action

This compound exerts its potent anticancer effects through a multi-pronged mechanism of action, primarily targeting fundamental cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of this compound intercalates between DNA base pairs, disrupting the normal helical structure. This physical obstruction interferes with DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils. By stabilizing the covalent enzyme-DNA intermediate, this compound leads to the accumulation of double-strand breaks, ultimately triggering apoptosis.

Modulation of Cellular Signaling Pathways

Recent studies have indicated that this compound's activity extends beyond direct DNA damage and involves the modulation of key cellular signaling pathways.

-

Hippo Signaling Pathway: Evidence suggests that this compound may influence the Hippo pathway, a critical regulator of organ size and cell proliferation. The core of this pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. While the direct target of this compound within this pathway is yet to be fully elucidated, its impact on cell proliferation suggests a potential interaction.

-

Oxidative Phosphorylation (OXPHOS) Pathway: this compound has been shown to downregulate the oxidative phosphorylation pathway, which is the primary source of ATP in many cancer cells. By inhibiting mitochondrial respiration, likely at the level of Complex I, this compound induces metabolic stress and the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Table 3: In Vitro Cytotoxicity of this compound and Elsamicin A

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | HCT116 (Colon) | < 13 | [2] |

| BxPC3 (Pancreatic) | < 13 | [2] | |

| T47D (Breast) | > 31 | [2] | |

| ES-2 (Ovarian) | < 13 | [2] | |

| Elsamicin A | HCT116 (Colon) | < 31 | [2] |

| BxPC3 (Pancreatic) | < 31 | [2] | |

| T47D (Breast) | < 31 | [2] | |

| ES-2 (Ovarian) | < 31 | [2] | |

| MCF7 (Breast, ER+) | 0.25 µg/mL | [7] | |

| MDA-MB-231 (Breast, ER-) | 0.21 µg/mL | [7] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces chartreusis

5.1.1 Fermentation

-

Inoculate a seed culture of Streptomyces chartreusis in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 28°C with shaking for 48-72 hours.

-

Use the seed culture to inoculate a production medium containing nutrients such as glucose, soybean meal, and mineral salts. To potentially increase yields, d-fucose can be added to the fermentation media.[6]

-

Ferment for 5-7 days at 28°C with vigorous aeration and agitation. Monitor the production of this compound using a microbiological assay with Sarcina lutea or by HPLC analysis. Peak concentrations of 200 to 300 µg/ml in the fermentation liquor can be expected.[1][6]

5.1.2 Extraction

-

At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Extract the mycelial cake with a polar organic solvent like acetone or methanol.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

5.1.3 Purification

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to achieve initial separation.

-

Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

Perform further purification using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water, to obtain pure this compound.

-

Confirm the identity and purity of the isolated this compound by spectroscopic methods (NMR, MS) and by comparing with a known standard.

Topoisomerase II Decatenation Assay

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, kinetoplast DNA (kDNA) as the substrate, and ATP.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Decatenated mini-circles will migrate faster than the catenated kDNA network.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.

DNA Unwinding Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and 10x topoisomerase I reaction buffer.

-

Compound Incubation: Add this compound at various concentrations to the DNA solution and incubate briefly to allow for intercalation.

-

Enzyme Treatment: Add topoisomerase I to the mixture to relax the supercoiled DNA.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Enzyme and Drug Removal: Stop the reaction and remove the enzyme and this compound by extraction with chloroform/isoamyl alcohol.

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Intercalation of this compound will cause the relaxed DNA to become supercoiled upon removal of the drug.

-

Visualization: Stain the gel and visualize the DNA bands. An increase in supercoiled DNA with increasing this compound concentration indicates intercalation.

Visualization of Signaling Pathways and Workflows

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for this compound studies.

Conclusion

This compound's pentacyclic bislactone scaffold represents a highly attractive starting point for the development of novel anticancer agents. Its complex mechanism of action, involving DNA intercalation, topoisomerase II inhibition, and modulation of critical signaling pathways, offers multiple avenues for therapeutic intervention. The synthetic routes established provide a foundation for generating analogues with improved pharmacological properties. Further research into its precise interactions with cellular targets, particularly within the Hippo and OXPHOS pathways, will be crucial for optimizing its therapeutic potential and advancing this compound-based compounds into the clinic. This guide provides a comprehensive overview to aid researchers in this endeavor.

References

- 1. This compound: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profoldin.com [profoldin.com]

- 3. Hippo-Yap/Taz signaling: Complex network interactions and impact in epithelial cell behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and computational analysis of DNA unwinding and polymerization kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

An In-depth Technical Guide to the Glycoside Structure of Chartreusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin is a complex glycoside natural product that has garnered significant interest within the scientific community due to its potent antitumor properties.[1] Produced by various species of Streptomyces, its intricate molecular architecture, characterized by a unique aglycone core linked to a disaccharide moiety, is crucial for its biological activity. This technical guide provides a comprehensive overview of the glycoside structure of this compound, detailing its chemical composition, the stereochemistry of its glycosidic linkages, and the experimental methodologies employed for its structural elucidation. Furthermore, it delves into the biosynthesis of the glycosidic moiety and the mechanism by which this compound exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.

Core Glycoside Structure of this compound

This compound is a C-glycoside, meaning its sugar and non-sugar components are linked by a carbon-carbon bond. However, the term is often used more broadly in the literature to describe O-glycosides with complex aglycones, as is the case here. The structure of this compound (C₃₂H₃₂O₁₄) consists of two main components: the aglycone, chartarin, and a disaccharide sugar chain.[2]

Aglycone: The aglycone portion, named chartarin, is a highly conjugated, polycyclic aromatic compound. Its rigid and planar structure is a key feature contributing to the molecule's ability to intercalate into DNA.

Disaccharide Moiety: The sugar component is a disaccharide composed of two deoxy sugars: D-fucose and D-digitalose. These two monosaccharides are linked together, and the disaccharide unit is then attached to the chartarin aglycone via an O-glycosidic bond. The attachment of the sugar moiety is essential for the molecule's solubility and plays a role in its interaction with biological targets.

Visualizing the Core Structure

Caption: The core glycoside structure of this compound, highlighting the chartarin aglycone and the attached disaccharide.

Quantitative Structural Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Glycosidic Linkages of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| D-Fucose Anomeric | ~5.0-5.5 | ~95-105 |

| D-Digitalose Anomeric | ~4.5-5.0 | ~98-108 |

| Other Sugar Protons | 3.0-4.5 | 60-85 |

| Aglycone Aromatic | 6.5-8.5 | 100-160 |

Table 2: Typical Glycosidic Bond Lengths and Angles

| Parameter | Value |

| C-O Glycosidic Bond Length | 1.35 - 1.45 Å |

| C-O-C Glycosidic Angle | 113 - 117° |

| Φ Torsion Angle | Variable |

| Ψ Torsion Angle | Variable |

Note: The torsion angles (Φ and Ψ) define the three-dimensional conformation of the glycosidic linkage and are highly dependent on the specific stereochemistry and local environment.

Experimental Protocols

The structural elucidation and synthesis of this compound involve a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Yu Glycosylation for the Synthesis of the this compound Glycoside

The Yu glycosylation is a powerful method for forming glycosidic bonds, particularly for complex molecules. This protocol is a generalized procedure that would be adapted for the specific synthesis of this compound.

Materials:

-

Glycosyl donor (e.g., a protected fucose or digitalose with a suitable leaving group)

-

Glycosyl acceptor (the chartarin aglycone or a precursor)

-

Gold(I) catalyst (e.g., Ph₃PAuOTf)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and freshly activated 4 Å molecular sieves.

-

Add anhydrous DCM to dissolve the acceptor.

-

In a separate flask, dissolve the glycosyl donor and the gold(I) catalyst in anhydrous DCM.

-

Slowly add the solution of the donor and catalyst to the acceptor solution at the desired temperature (often room temperature or below).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., pyridine).

-

Filter the reaction mixture through a pad of celite to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: 2D NMR Spectroscopy for Structural Elucidation of the Disaccharide Moiety

Two-dimensional NMR spectroscopy is essential for determining the connectivity and stereochemistry of the sugar units in this compound.

Sample Preparation:

-

Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a high-quality NMR tube.

NMR Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace the proton connectivity within each sugar ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is used to assign the carbon resonances of the sugar units.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for identifying the glycosidic linkages between the sugar units and the linkage to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry of the glycosidic linkages and the conformation of the sugar rings.

Data Analysis:

-

Process the acquired 2D NMR data using appropriate software.

-

Start by identifying the anomeric proton signals in the ¹H NMR spectrum, which are typically downfield from the other sugar protons.

-

Use the COSY spectrum to trace the spin systems of each sugar residue, starting from the anomeric protons.

-

Use the HSQC spectrum to assign the corresponding carbon signals.

-

Analyze the HMBC spectrum to identify long-range correlations that establish the connectivity between the two sugar units and the connection to the chartarin aglycone.

-

Use the NOESY spectrum to determine the relative stereochemistry of the glycosidic bonds. For example, a strong NOE between the anomeric proton of one sugar and a proton on the adjacent sugar can indicate a syn or anti relationship, helping to define the glycosidic linkage as α or β.

Biosynthesis of the this compound Glycoside

The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) for the aglycone and a series of enzymes for the synthesis and attachment of the sugar moieties.[1][4][5][6][7]

Biosynthetic Pathway of the this compound Glycoside

Caption: The proposed biosynthetic pathway for the glycosidic moiety of this compound.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The planar aromatic core of this compound allows it to insert itself between the base pairs of DNA, a process known as intercalation.[6] This intercalation distorts the DNA double helix, leading to the inhibition of DNA replication and transcription. Furthermore, this compound is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication.[6]

Signaling Pathway of Topoisomerase II Inhibition by this compound

Caption: The catalytic cycle of Topoisomerase II and its inhibition by this compound.[2][8][9][10]

This compound inhibits topoisomerase II by stabilizing the "cleavage complex," a transient intermediate where the enzyme has cut the DNA strands.[8][9][10] By preventing the religation of the DNA, this compound effectively traps the enzyme on the DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death). The initial intercalation of this compound into the DNA likely facilitates its interaction with the topoisomerase II-DNA complex.

Conclusion

The glycoside structure of this compound is a testament to the chemical complexity and biological potency of natural products. Its unique combination of a planar aglycone and a disaccharide moiety underpins its mechanism of action as a DNA intercalator and topoisomerase II inhibitor. This guide has provided a detailed overview of its structure, the analytical methods used for its characterization, its biosynthesis, and its mode of interaction with its cellular target. A thorough understanding of these aspects is critical for the rational design of novel this compound analogs with improved therapeutic properties for the development of new anticancer agents. Further research to obtain a high-resolution crystal structure of native this compound and to fully delineate its biosynthetic pathway will undoubtedly pave the way for exciting advancements in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of this compound derivative A132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of the antitumor agent this compound involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of Chartreusin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of chartreusin, a natural product known for its potent antitumor properties. This document synthesizes available data on its cytotoxic activity, details relevant experimental protocols, and visualizes its mechanistic pathways to offer a foundational resource for researchers in oncology and drug discovery.

Data Presentation: In Vitro Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported in various studies. These values quantify the concentration of this compound required to inhibit the growth of 50% of the cancer cells, providing a benchmark for its potency.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| HCT116 | Colon Carcinoma | < 13 | [1] |

| BxPC3 | Pancreatic Cancer | < 13 | [1] |

| ES-2 | Ovarian Cancer (Clear Cell) | < 13 | [1] |

| Hep3B2.1-7 | Hepatocellular Carcinoma | 18.19 | [2][3] |

| H1299 | Non-small Cell Lung Cancer | 19.74 | [2][3] |

| T47D | Breast Cancer | Less Effective | [1] |

| L1210 | Murine Leukemia | 1.1 µg/ml (IC₉₀) | [4] |

| P388 | Murine Leukemia | 2.6 µg/ml (IC₉₀) | [4] |

Note: Data for L1210 and P388 cells are presented as IC₉₀ values (concentration to inhibit 90% of cells) in µg/ml as reported in the original study.[4]

Experimental Protocols

The assessment of this compound's cytotoxicity typically involves colorimetric or fluorometric assays that measure cell viability and metabolic activity. The following is a generalized protocol synthesized from standard methodologies for assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or resazurin-based assays.[5][6][7]

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

1. Cell Seeding and Culture:

-

Culture selected cancer cell lines (e.g., HCT116, PC3, HepG2) in an appropriate medium, such as RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[8]

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[8]

-

Harvest cells using trypsin and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10³ to 2.5 x 10³ cells per well.[5][9]

-

Incubate the plate for 24 hours to allow for cell attachment.[9]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the cell culture medium to achieve a range of desired final concentrations.[6]

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include untreated cells as a negative control and a solvent-only control.

-

Incubate the plate for a specified exposure time, typically 24 to 72 hours.[4][10]

3. Cell Viability Assessment (MTT Assay):

-

Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[10]

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure the crystals are fully dissolved.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[6]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability percentage against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.

Mechanistic Insights and Signaling Pathways

Preliminary studies have begun to elucidate the mechanisms through which this compound exerts its cytotoxic effects. Key findings point to its interference with fundamental cellular processes, including energy metabolism and cell cycle progression.

Inhibition of Oxidative Phosphorylation (OXPHOS)

RNA-sequencing analysis has revealed that this compound treatment leads to the downregulation of the oxidative phosphorylation (OXPHOS) pathway.[1] This pathway is a critical metabolic process that generates the majority of ATP (cellular energy) required for cell survival and proliferation. By inhibiting OXPHOS, this compound effectively starves cancer cells of energy, leading to cell death. Other proposed mechanisms for this compound-type compounds include DNA intercalation and the inhibition of topoisomerase II.[1]

References

- 1. Collective total synthesis of this compound derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New peptidendrocins and anticancer this compound from an endophytic bacterium of Dendrobium officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New peptidendrocins and anticancer this compound from an endophytic bacterium of Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound on cell survival and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsbio.com [atsbio.com]

- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of potential cytotoxic activities of some medicinal plants of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chartreusin's Role in Inducing Single-Strand DNA Breaks

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chartreusin is a potent polyketide glycoside antibiotic with significant antiproliferative and antitumor activity.[1][2] Its primary mechanism of cytotoxic action is mediated through the induction of single-strand DNA breaks (SSBs), which disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces DNA damage, the resulting cellular consequences, and the experimental protocols used to investigate these effects. The information is intended to support further research and drug development efforts centered on this class of compounds.

Molecular Mechanism of Action

This compound employs a multi-step process to induce DNA damage, which involves direct interaction with the DNA helix followed by the generation of strand breaks through at least two distinct mechanisms.

DNA Intercalation and Binding

The initial step in this compound's activity is its physical association with nuclear DNA. Through its planar aromatic core, this compound intercalates between DNA base pairs. This interaction is further stabilized by binding within the DNA minor groove.[3] This multivalent binding is a high-affinity, enthalpy-driven process. The hydrophobic transfer of the this compound chromophore from the aqueous cellular environment to the DNA intercalation site is the primary driver of the binding free energy.

Induction of Single-Strand Breaks

Following intercalation, this compound induces SSBs through a dual mechanism involving both the inhibition of a critical DNA-modifying enzyme and the generation of reactive oxygen species.

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II (Topo II) poison.[3] Topo II is an essential enzyme that resolves DNA topological problems (like supercoils and tangles) by creating transient double-strand breaks (DSBs), passing a second DNA segment through the break, and then re-ligating the strands.[4] Topo II poisons interfere with this process by stabilizing the "cleavage complex," where the enzyme is covalently bound to the broken DNA ends. By preventing the re-ligation step, this compound converts the transient enzymatic break into a persistent DNA lesion, leading to the accumulation of strand breaks.

-

Radical-Mediated DNA Cleavage: Evidence also suggests that this compound can cause radical-mediated cleavage of DNA.[3] This mechanism likely involves the generation of reactive oxygen species (ROS) that oxidize the deoxyribose sugar or nucleotide bases, leading to the chemical scission of the phosphodiester backbone and creating an SSB.

The following diagram illustrates the proposed molecular mechanism of action.

Cellular Consequences and Pathways

The formation of SSBs by this compound triggers a cascade of cellular responses, primarily impacting cell cycle progression and activating the DNA Damage Response (DDR) network.

Cell Cycle Arrest and S-Phase Sensitivity

This compound exposure leads to significant perturbations in the cell cycle. Studies have shown that it slows the progression of cells from the G1 to the S phase and, more critically, imposes a strong block at the G2/M checkpoint. This G2/M arrest is a canonical response to DNA damage, providing the cell with an opportunity to repair the lesions before attempting mitosis.

Cells in the S phase (DNA replication phase) are particularly sensitive to this compound. An SSB in the template DNA strand is a catastrophic lesion for a progressing replication fork. When the replication machinery encounters an SSB, the fork can collapse, converting the SSB into a more cytotoxic double-strand break (DSB), which leads to the disassembly of the replisome.

DNA Damage Response (DDR) Activation

While specific studies on this compound's activation of DDR pathways are limited, the induction of SSBs is known to trigger a well-defined signaling cascade. The primary sensor for SSBs is Poly (ADP-ribose) polymerase 1 (PARP1). Upon binding to an SSB, PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), to orchestrate the repair process. If the damage is overwhelming and repair fails, the sustained DDR signaling can activate apoptotic pathways, leading to programmed cell death. The conversion of SSBs to DSBs during replication would further activate the ATM and ATR kinase pathways.[5][6]

The diagram below outlines the cellular response to this compound-induced damage.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the bioactivity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hr) | IC90 (µg/mL) |

|---|---|---|

| L1210 Leukemia | 24 | 1.1 |

| P388 Leukemia | 24 | 2.6 |

Table 2: DNA Binding Affinity of this compound

| Method | Conditions | Binding Constant (Kb) |

|---|

| Isothermal Titration Calorimetry (ITC) & UV Melting | 20°C, 18 mM Na+ | 3.6 x 105 M-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Analysis of Cell Cycle Progression by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle phase distribution.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, L1210) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Allow cells to adhere and resume growth (typically 24 hours).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 10 µg/mL) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells by trypsinization and centrifugation (1,500 rpm for 5 minutes).

-

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the pellet once with PBS.

-

Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and model the cell cycle phases (G1, S, G2/M) based on DNA content (PI fluorescence intensity).

-

Protocol: Detection of DNA Single-Strand Breaks by Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for quantifying DNA strand breaks in individual cells.

-

Cell Preparation and Treatment:

-

Treat cells in suspension or monolayers with this compound for a short duration (e.g., 1-2 hours) to minimize the influence of cytotoxicity and allow for the direct observation of DNA damage.

-

Harvest cells and adjust the concentration to ~1 x 105 cells/mL in ice-cold PBS.

-

-

Embedding Cells in Agarose:

-

Mix 10 µL of the cell suspension with 90 µL of low melting point (LMP) agarose (0.7% in PBS) at 37°C.

-

Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose).

-

Cover with a coverslip and allow the agarose to solidify on a cold plate for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslip and immerse the slides in a Coplin jar containing ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently place the slides in a horizontal electrophoresis tank.

-

Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

-

Let the slides sit in this buffer for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Carefully remove the slides and wash them gently 3 times (5 minutes each) with neutralization buffer (0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green, PI) to each slide.

-

-

Visualization and Scoring:

-

Visualize the slides using a fluorescence microscope.

-

Damaged DNA containing strand breaks will migrate away from the nucleus, forming a "comet tail."

-

Use automated image analysis software to quantify the extent of DNA damage by measuring parameters such as percent DNA in the tail, tail length, and tail moment.

-

The following diagram provides a workflow for the Alkaline Comet Assay.

Conclusion and Future Directions

This compound is a potent cytotoxic agent that functions by intercalating into DNA and inducing single-strand breaks through a dual mechanism of Topoisomerase II poisoning and radical-mediated cleavage.[3] These lesions trigger cell cycle arrest and activate DNA damage response pathways, ultimately leading to cell death, particularly in rapidly dividing cells. While its pharmacological properties have historically limited its clinical development, the detailed understanding of its mechanism of action provides a valuable foundation for the design of novel anticancer agents.

Future research should focus on:

-

Definitively quantifying the relative contributions of Topo II inhibition versus radical-mediated damage to the overall SSB induction by this compound.

-

Investigating the activation of specific DDR pathways (PARP, ATM, ATR) in response to this compound treatment to identify potential synthetic lethal interactions with DDR inhibitors.[7]

-

Evaluating novel this compound analogues with improved solubility and pharmacokinetic profiles for their ability to induce SSBs and for their therapeutic potential in preclinical cancer models.

References

- 1. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the antitumor agent this compound involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collective total synthesis of this compound derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Combined PARP and ATR inhibition potentiates genome instability and cell death in ATM-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. combined-parp-and-atr-inhibition-potentiates-genome-instability-and-cell-death-in-atm-deficient-cancer-cells - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

Chartreusin: An In-Depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of chartreusin, a potent natural product with significant biological activities. This document summarizes the available quantitative data, details relevant experimental protocols for assessing its antibacterial properties, and visualizes its mechanism of action and experimental workflows.

Antibacterial Spectrum of this compound

This compound has demonstrated notable activity, primarily against Gram-positive bacteria. While extensive quantitative data across a wide range of bacterial species is limited in publicly available literature, this section synthesizes the existing information to provide a clear overview of its antibacterial profile. The primary mechanism of its antibacterial action is the inhibition of DNA topoisomerase II, an essential enzyme for DNA replication, which ultimately leads to DNA damage and cell death.[1]

Quantitative Antibacterial Activity Data

The following table summarizes the known antibacterial activity of this compound against various bacterial strains. It is important to note that comprehensive Minimum Inhibitory Concentration (MIC) data is not available for all organisms.

| Bacterial Species | Gram Stain | Antibacterial Activity (µM) |

| Staphylococcus aureus | Positive | IC50 = 23.25 |

| Sarcina lutea | Positive | Susceptible (detectable at 0.5-1.0 µg/ml)[2][3] |

| Gram-positive bacteria | Positive | General Susceptibility noted[1] |